molecular formula C13H21ClN2O3 B12117020 p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride CAS No. 551-36-0

p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B12117020
CAS No.: 551-36-0
M. Wt: 288.77 g/mol
InChI Key: QVHDNNXTFDGCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride is a quaternary ammonium salt derived from the esterification of p-aminosalicylic acid (PAS) with 2-(diethylamino)ethanol, followed by hydrochlorination. Such compounds are typically designed to enhance bioavailability or target-specific pharmacological effects compared to their parent acids .

Properties

CAS No.

551-36-0

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H

InChI Key

QVHDNNXTFDGCME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of p-(Thionylamino)-Salicylic Acid Chloride

The intermediate is synthesized by reacting the sodium salt of 4-amino-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) under controlled conditions. Key parameters include:

  • Reactants :

    • Anhydrous sodium 4-amino-2-hydroxybenzoate (251 g)

    • Thionyl chloride (1.5 L)

  • Solvent : Thionyl chloride acts as both reactant and diluent.

  • Temperature : 70°C, maintained through gradual reagent addition to manage exothermicity.

  • Reaction Time : 15 minutes total, ensuring minimal decomposition.

  • Workup : Filtration to remove precipitates, followed by vacuum distillation to isolate the orange-red crystalline product. Purification via recrystallization from secondary butyl chloride or toluene yields light-yellow crystals with a melting point of 78°C.

Critical Considerations :

  • Excess thionyl chloride or inert solvents (e.g., toluene, carbon tetrachloride) prevent side reactions.

  • Strict moisture exclusion is necessary to avoid hydrolysis of the acid chloride.

Esterification with Diethylaminoethanol

The intermediate is reacted with diethylaminoethanol in an anhydrous toluene medium:

  • Reactants :

    • p-(Thionylamino)-salicylic acid chloride (12.9 g, 0.063 mol)

    • Diethylaminoethanol (18 g, 0.154 mol)

  • Solvent : Toluene (300 mL total)

  • Temperature : ≤20°C, maintained via external cooling to prevent self-condensation.

  • Reaction Progress : Dropwise addition of the acid chloride solution to the alcohol-toluene mixture induces crystallization. The toluene layer is separated and treated with aqueous hydrochloric acid to protonate the amino group, releasing sulfur dioxide.

Purification :

  • The aqueous layer is concentrated by evaporation, yielding crude hydrochloride salt.

  • Recrystallization from absolute ethanol or isopropyl alcohol produces pure crystals with a melting point of 153–154°C.

Table 1. Reaction Conditions and Outcomes

ParameterValue/Detail
Intermediate Yield85–90% (after recrystallization)
Final Ester Purity>98% (by melting point analysis)
Space-Time Yield0.5–0.7 kg/L·hr

Alternative Solvent Systems and Scalability

While toluene is the preferred solvent, the patent literature permits substitution with benzene, xylene, or chlorobenzene. Polar aprotic solvents like dioxane are avoided due to undesired side reactions with the acid chloride. Industrial scalability is enhanced by:

  • Continuous-Flow Reactors : Enables precise temperature control during exothermic esterification.

  • Inert Atmosphere : Nitrogen or argon blanket prevents oxidation of sensitive intermediates.

Mechanistic Insights and Byproduct Management

The reaction mechanism proceeds via nucleophilic acyl substitution, where diethylaminoethanol attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent elimination of sulfur dioxide generates the free amine, which is immediately protonated by hydrochloric acid.

Byproduct Mitigation :

  • Sulfur Dioxide (SO₂) : Captured via gas scrubbing systems to prevent environmental release.

  • Unreacted Thionyl Chloride : Neutralized with sodium bicarbonate before aqueous workup.

Quality Control and Analytical Characterization

Key Analytical Metrics :

  • Melting Point : 153–154°C (sharp, uncorrected).

  • Spectroscopic Data :

    • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (NH⁺ and CH₂ stretches).

    • ¹H NMR (D₂O) : δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 4.3 (t, 2H, OCH₂).

Industrial Optimization and Challenges

Challenges :

  • Moisture Sensitivity : Requires anhydrous conditions throughout synthesis.

  • Exothermic Reactions : Demands jacketed reactors with rapid cooling capacity.

Optimization Strategies :

  • Catalytic Thionyl Chloride : Recycling unreacted SOCl₂ reduces raw material costs.

  • Solvent Recovery : Distillation reclaims toluene for reuse, improving process sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and amine derivatives .

Scientific Research Applications

Pharmacological Properties

The compound is a derivative of p-aminosalicylic acid (PAS), which has been utilized as an anti-tubercular agent for over six decades. It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway necessary for DNA replication in bacteria. The unique mechanism of action involves the conversion of PAS into a hydroxyl dihydrofolate antimetabolite that competes with natural substrates, thus disrupting bacterial growth and proliferation .

Therapeutic Applications

  • Tuberculosis Treatment :
    • p-Aminosalicylic acid is primarily used to treat multidrug-resistant tuberculosis (MDR-TB). Its incorporation into combination therapies has shown efficacy in reducing bacterial load and improving patient outcomes.
    • Case Study : A clinical study reported successful treatment outcomes in patients with MDR-TB when combined with other first-line and second-line drugs, demonstrating significant recovery rates .
  • Chronic Manganese Poisoning :
    • Research indicates that p-aminosalicylic acid may alleviate symptoms associated with chronic manganese-induced parkinsonism. A notable case involved a 50-year-old female patient who experienced significant symptom relief after receiving intravenous PAS treatment over several weeks. Follow-up assessments indicated normal neurological function years later, suggesting long-term benefits .
  • Cognitive Impairments :
    • Experimental studies on animal models have shown that p-aminosalicylic acid can reverse cognitive deficits induced by manganese exposure. In rats subjected to manganese toxicity, administration of the compound improved spatial learning and memory abilities, although it did not restore certain neurotransmitter levels .

Comparative Efficacy

A comparative analysis of various formulations containing p-aminosalicylic acid reveals differences in release profiles and therapeutic effectiveness. For instance, formulations designed for colon-specific delivery show varying degrees of drug release at different pH levels, which is crucial for targeting inflammatory bowel diseases effectively .

Formulation pH 1.0 Release (%) pH 6.0 Release (%) pH 6.8 Release (%)
PENTASA485692
APRISO36100100
ASACOL MR00100
MEZAVANT XL00100

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to altered biochemical pathways. The exact mechanism of action depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares p-aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride with analogous 2-(diethylamino)ethyl ester hydrochlorides, emphasizing structural variations, molecular properties, and therapeutic applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Carboxylic Acid Pharmacological Use Key References
This compound (Hypothetical) C₁₃H₁₉ClN₂O₃* ~294.76† p-Aminosalicylic acid (4-amino-2-hydroxybenzoic acid) Potential antimicrobial (tuberculosis)‡ N/A
Dicyclomine Hydrochloride C₁₉H₃₅NO₂·HCl 345.95 Bicyclohexyl-1-carboxylic acid Antispasmodic (GI disorders)
Benactyzine Hydrochloride C₂₀H₂₅NO₃·HCl 363.88 Benzilic acid (diphenylglycolic acid) Anticholinergic (peptic ulcers)
Adiphenine Hydrochloride C₂₀H₂₅NO₂·HCl 347.88 Diphenylacetic acid Smooth muscle relaxant
SKF-525A Hydrochloride C₂₃H₃₂ClNO₂ 389.96 2,2-Diphenylvaleric acid Cytochrome P450 inhibitor (research)
Metcaraphen Hydrochloride C₂₀H₃₁NO₂·HCl 353.93 1-(3,4-Xylyl)cyclopentanecarboxylic acid Anticholinergic (experimental)
Aminocaine Hydrochloride C₁₃H₂₀ClN₂O₂ 284.77 p-Aminobenzoic acid Local anesthetic

*† Hypothetical formula and weight calculated assuming PAS (C₇H₇NO₃) esterified with 2-(diethylamino)ethanol (C₆H₁₅NO) and HCl. ‡ PAS is a known antitubercular agent; esterification may modify its pharmacokinetics .

Key Structural and Functional Differences:

Core Carboxylic Acid Moiety: The target compound’s PAS backbone includes 4-amino-2-hydroxybenzoic acid, which distinguishes it from analogs like Dicyclomine (bicyclohexyl acid) or Benactyzine (benzilic acid). This structure may confer unique solubility and antimicrobial properties. Adiphenine and SKF-525A feature bulkier hydrophobic groups (diphenylacetate/diphenylvalerate), enhancing lipophilicity and membrane interaction .

Pharmacological Activity: Dicyclomine and Metcaraphen act as antispasmodics by targeting smooth muscle receptors, while Benactyzine’s benzilate structure provides anticholinergic effects . Aminocaine (p-aminobenzoate ester) serves as a local anesthetic, contrasting with the hypothetical antimicrobial use of the PAS-based compound .

Physicochemical Properties: The hydroxyl and amino groups in PAS may increase aqueous solubility compared to purely aromatic esters like Adiphenine or SKF-525A, which prioritize lipid membrane penetration . Stability: Dicyclomine and Benactyzine require storage in well-closed containers to prevent hydrolysis, a common issue for ester drugs .

Biological Activity

p-Aminosalicylic acid (PAS) and its derivatives, such as 2-(diethylamino)ethyl ester hydrochloride, have garnered significant attention for their biological activities, particularly in the treatment of tuberculosis and inflammatory bowel diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure:

  • Name: 2-(Diethylamino)ethyl ester of p-aminosalicylic acid hydrochloride
  • Molecular Formula: C12H18ClN2O3
  • Molecular Weight: 270.73 g/mol

This compound is an ester derivative of p-aminosalicylic acid, which enhances its solubility and bioavailability compared to its parent compound.

The biological activity of p-aminosalicylic acid is primarily linked to its role as an antimetabolite in the folate synthesis pathway. Research indicates that PAS acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, thereby disrupting the growth of Mycobacterium tuberculosis and other pathogens.

  • Antimycobacterial Activity:
    • PAS has been shown to inhibit the growth of Mycobacterium bovis BCG and Mycobacterium smegmatis more effectively in iron-sufficient conditions than in iron-deficient environments. This suggests that PAS's efficacy is enhanced by the availability of iron, which is crucial for mycobacterial growth .
    • The compound's uptake mechanism is independent of salicylate pathways, indicating a unique transport route that may contribute to its effectiveness against resistant strains .
  • Inflammatory Bowel Disease (IBD):
    • In studies involving prodrugs derived from PAS, such as PEGylated formulations, enhanced delivery to the colon has been observed. These formulations minimize absorption in the upper gastrointestinal tract, allowing for targeted action in inflammatory conditions like ulcerative colitis .

Case Study 1: Efficacy in Tuberculosis Treatment

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that the combination of PAS (20 g daily) and streptomycin (1 g daily) led to significant improvements in patient outcomes. The study highlighted the importance of PAS in regimens where traditional therapies failed .

Case Study 2: Prodrug Development for IBD

Research on a novel azo-based prodrug of 4-aminosalicylic acid showed promising results in targeted drug delivery for IBD treatment. The prodrug exhibited limited release in acidic conditions but released up to 97% of the active component in simulated colonic environments, demonstrating its potential for effective therapy .

Comparative Data Table

Compound Target Disease Mechanism Efficacy
p-Aminosalicylic Acid (PAS)TuberculosisInhibits folate synthesis via DHPSEffective against resistant strains
2-(Diethylamino)ethyl EsterInflammatory Bowel DiseaseTargeted release in colonEnhanced delivery and efficacy
PEGylated ProdrugUlcerative ColitisPrevents absorption in upper GI tractUp to 97% release in colon

Research Findings

Recent studies have elucidated several key findings regarding the biological activities of p-aminosalicylic acid:

  • Iron Dependency: The effectiveness of PAS is significantly influenced by iron availability within bacterial cultures. It inhibits mycobactin formation under iron-deficient conditions, leading to reduced bacterial growth .
  • Resistance Mechanisms: Mycobacterium tuberculosis can develop resistance to PAS through acetylation by arylamine N-acetyltransferase (TBNAT), which reduces the drug's efficacy. This highlights the need for combination therapies that can circumvent resistance mechanisms .
  • Safety Profile: Prodrugs derived from PAS have shown improved safety profiles with fewer side effects on pancreatic and liver functions compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves esterification of p-aminosalicylic acid with 2-diethylaminoethanol, followed by hydrochloride salt formation. Purification via recrystallization or column chromatography is critical. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 6.5–7.5 ppm and ester carbonyl at ~170 ppm) .
  • Data Validation : Compare melting points (if available) and mass spectrometry (MS) data with literature values. Ensure absence of unreacted starting materials using thin-layer chromatography (TLC) .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

  • Methodology : Use shake-flask method for solubility testing. Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify concentration via UV-Vis spectroscopy (calibration curve required). Note that solubility data for this compound may be limited, as seen in related ester hydrochlorides (e.g., adiphenine HCl) .
  • Advanced Tip : For low solubility, employ co-solvency studies (e.g., water:ethanol mixtures) or surfactants. Monitor stability using pH-adjusted buffers to assess hydrolysis susceptibility .

Q. What spectroscopic techniques are optimal for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS to identify hydrolyzed products (e.g., free p-aminosalicylic acid or 2-diethylaminoethanol). Use infrared spectroscopy (IR) to detect ester bond cleavage (loss of C=O stretch at ~1730 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodology : Replicate studies using standardized assay conditions (e.g., cell lines, animal models). Cross-validate results with orthogonal assays (e.g., in vitro receptor binding vs. functional cAMP assays). Analyze batch-to-batch variability in compound purity, as impurities (e.g., residual solvents) may confound activity .
  • Case Study : For analogous compounds like dicyclomine HCl, discrepancies in anticholinergic activity were traced to differences in stereochemical purity .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in vivo?

  • Methodology : Use radiolabeled 14^{14}C-tracers to study tissue distribution and metabolism in rodent models. Pair with knockout animal models (e.g., muscarinic receptor subtypes) to identify molecular targets. Employ microdialysis for real-time monitoring of neurotransmitter modulation in specific brain regions .
  • Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy/side effects .

Q. How should researchers address conflicting data on the compound’s acute toxicity profile?

  • Methodology : Reassess toxicity using OECD Guidelines (e.g., Test No. 423 for acute oral toxicity). Compare results across species (e.g., mouse vs. rat) and administration routes (e.g., intravenous vs. oral). Consider metabolic differences; for example, esterase-mediated hydrolysis in rodents may alter toxicity compared to humans .
  • Statistical Approach : Use probit analysis to calculate LD50_{50} values with 95% confidence intervals, ensuring adequate sample sizes (n ≥ 10 per dose group) .

Data Presentation and Reproducibility

Q. What are best practices for presenting physicochemical and pharmacological data in peer-reviewed studies?

  • Guidelines :

  • Report solubility as mean ± SD (n ≥ 3 replicates).
  • Include raw chromatograms (HPLC/LC-MS) in supplementary materials.
  • Use IUPAC nomenclature consistently and avoid trade names .
    • Reproducibility : Provide detailed synthetic protocols (molar ratios, reaction times) and instrument parameters (e.g., HPLC gradient programs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.